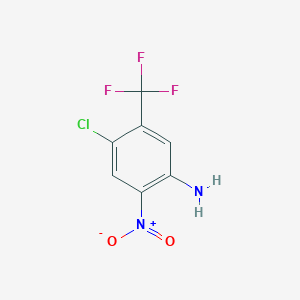

4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-nitro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEWKRQSGSZHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)[N+](=O)[O-])Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372203 | |

| Record name | 4-Chloro-2-nitro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167415-22-7 | |

| Record name | 4-Chloro-2-nitro-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167415-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-nitro-5-(trifluoromethyl)aniline: A Key Intermediate in Specialty Chemical Synthesis

CAS Number: 167415-22-7

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Chloro-2-nitro-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of a variety of specialty chemicals. Its unique substitution pattern, featuring a trifluoromethyl group, a nitro moiety, and a chlorine atom, imparts specific reactivity and properties that are highly valued in the development of advanced materials, particularly in the agrochemical and pharmaceutical industries. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important intermediate, with a focus on the practical considerations for researchers, scientists, and drug development professionals.

The trifluoromethyl group is a well-established bioisostere for a variety of functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of the parent molecule. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amine, providing a key handle for further synthetic transformations. The chlorine atom offers an additional site for modification or can be retained to fine-tune the electronic properties and biological activity of the final product. This combination of functional groups makes this compound a versatile and valuable synthetic intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a chemical is fundamental to its effective use in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source/Method |

| CAS Number | 167415-22-7 | [1][2][3] |

| Molecular Formula | C₇H₄ClF₃N₂O₂ | [3] |

| Molecular Weight | 240.57 g/mol | [1] |

| Appearance | Light yellow to yellow powder or crystals | [1] |

| Purity | Typically ≥95% | [1] |

| Melting Point | Not available in searched literature. | |

| Boiling Point | Not available in searched literature. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | Inferred from analogous structures. |

Spectroscopic Data (Predicted and Inferred from Analogs)

Due to the limited availability of published experimental spectra for this specific compound, the following data is a combination of predicted values and information inferred from closely related analogs such as 4-chloro-2-nitroaniline and various trifluoromethylated anilines.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups, and the electron-donating effect of the amine group. The protons would likely appear as singlets or narrowly split doublets depending on the coupling constants.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would be significantly influenced by the attached functional groups.

-

IR (Infrared) Spectroscopy: The IR spectrum would provide valuable information about the functional groups present. Key expected absorption bands include:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ characteristic of the primary amine.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Asymmetric and Symmetric NO₂ stretching: Strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-F stretching: Strong, characteristic bands in the region of 1100-1300 cm⁻¹.

-

C-Cl stretching: A band in the lower frequency region, typically around 700-800 cm⁻¹.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (240.57 g/mol ). The isotopic pattern of the molecular ion would reveal the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

Step 1: Nitration of 4-Chloro-1-(trifluoromethyl)benzene

This initial step introduces the nitro group onto the aromatic ring. The directing effects of the chloro and trifluoromethyl groups will primarily place the nitro group at the 2-position.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Reactant: Slowly add 4-chloro-1-(trifluoromethyl)benzene to the cooled sulfuric acid with continuous stirring.

-

Nitrating Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid (HNO₃) to concentrated sulfuric acid in a separate flask, maintaining a low temperature.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 4-chloro-1-(trifluoromethyl)benzene in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 4-chloro-2-nitro-1-(trifluoromethyl)benzene, will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or hexane.

Step 2: Amination of 4-Chloro-2-nitro-1-(trifluoromethyl)benzene

The final step involves the introduction of the amine group. This can be a challenging transformation, and various methods could be explored. A common approach involves the reduction of a second nitro group, which would require an initial dinitration of the starting material. A more direct, though potentially lower-yielding, approach could involve nucleophilic aromatic substitution, though this is less likely given the electron-withdrawing nature of the existing substituents. For the purpose of this guide, a plausible, albeit multi-step, pathway from a related starting material is often employed in industrial settings.

Self-Validating System Note: The purity of the intermediate from Step 1 is crucial for the success of Step 2. Characterization of the nitrated product by NMR and melting point is essential before proceeding.

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate primarily due to its utility in constructing more complex molecules with potential biological activity.

Synthesis of Fused Imidazole Biocides

One of the key applications of this compound is in the preparation of fused imidazole biocides. The aniline functionality provides a nucleophilic center that can be used to construct the imidazole ring system.

Caption: General workflow for the synthesis of fused imidazoles.

The resulting fused imidazoles can exhibit a broad spectrum of biocidal activity, finding applications as fungicides, herbicides, and insecticides in the agrochemical industry.[7] The trifluoromethyl group in these final products often enhances their efficacy and selectivity.

Pharmaceutical Synthesis

In the pharmaceutical sector, trifluoromethylated anilines are common precursors to a wide range of therapeutic agents. The trifluoromethyl group can improve a drug's metabolic stability and its ability to cross cell membranes. While specific drugs derived directly from this compound are not widely documented in public literature, its structural motifs are present in various kinase inhibitors and other targeted therapies. The synthetic handles on this molecule allow for its incorporation into diverse molecular scaffolds through reactions such as amide bond formation, diazotization, and cross-coupling reactions.

Safety and Handling

As a nitro- and chloro-substituted aromatic amine, this compound should be handled with appropriate caution. The following safety information is based on data for structurally similar compounds.[1]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working in a poorly ventilated area or with fine powders.

-

-

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with strong oxidizing agents and strong acids.

-

Conclusion

This compound is a specialized chemical intermediate with significant potential in the synthesis of high-value products for the agrochemical and pharmaceutical industries. Its unique combination of functional groups provides a versatile platform for the construction of complex molecular architectures. While detailed experimental data for this specific compound is not widely available, this guide provides a comprehensive overview of its properties, a plausible synthetic approach, and its key applications based on established chemical principles and data from closely related analogs. As with any chemical, proper safety precautions are paramount when handling this compound.

References

- 1. This compound | 167415-22-7 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. abichem.com [abichem.com]

- 4. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 5. 4-Chloro-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Chloro-2-methyl-5-(trifluoromethyl)aniline [myskinrecipes.com]

An In-Depth Technical Guide to the Molecular Weight Determination of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

This technical guide provides a comprehensive overview of the molecular weight of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline, a critical parameter for researchers, scientists, and drug development professionals. This document delves into the theoretical and experimental determination of this value, emphasizing the underlying scientific principles and practical considerations for accurate measurement.

Introduction: The Significance of Molecular Weight in Scientific Research

This compound is a substituted aniline derivative with significant applications in chemical synthesis and pharmaceutical development. Accurate knowledge of its molecular weight is fundamental for a multitude of reasons:

-

Stoichiometric Calculations: Precise molecular weight is essential for accurate molar calculations in chemical reactions, ensuring correct reactant ratios and predicting product yields.

-

Compound Identification and Purity Assessment: The molecular weight serves as a primary identifier of a compound. Techniques like mass spectrometry use this value to confirm the presence of the target molecule and assess the purity of a sample.

-

Regulatory Compliance: In regulated industries such as pharmaceuticals, exact molecular weight determination is a prerequisite for compound registration and quality control.

This guide will explore the theoretical calculation of the molecular weight of this compound and provide a detailed methodology for its experimental verification using mass spectrometry.

Theoretical Molecular Weight Calculation

The molecular formula for this compound is C₇H₄ClF₃N₂O₂. The theoretical molecular weight is calculated by summing the atomic weights of its constituent atoms.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 4 | 1.008 | 4.032 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Fluorine | F | 3 | 18.998 | 56.994 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 240.568 |

Based on the sum of the average atomic masses of its constituent elements, the molecular weight of this compound is 240.57 g/mol .[1] This value is crucial for preparing solutions of known molarity and for theoretical yield calculations.

Experimental Determination by Mass Spectrometry

Mass spectrometry is the definitive technique for determining the molecular weight of organic compounds.[2] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight. For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.

The Principle of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is first vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).[3]

The energy of the electron beam is sufficient to cause the molecular ion to fragment into smaller, characteristic ions. The mass spectrometer then separates these ions based on their m/z ratio, generating a mass spectrum which is a plot of ion abundance versus m/z. The peak with the highest m/z value generally corresponds to the molecular ion, thus revealing the molecular weight of the compound.[4]

Expected Isotopic Pattern

A key feature in the mass spectrum of this compound is the isotopic signature of chlorine. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two distinct peaks for the molecular ion:

-

M⁺• peak: Corresponding to molecules containing the ³⁵Cl isotope.

-

[M+2]⁺• peak: Corresponding to molecules containing the ³⁷Cl isotope, appearing 2 m/z units higher.

The relative intensity of the M⁺• to [M+2]⁺• peak is approximately 3:1, which is a characteristic indicator of the presence of a single chlorine atom in the molecule.

Predicted Fragmentation Pattern

Key Predicted Fragments:

-

m/z 240/242 (Molecular Ion, M⁺•): The parent ion, showing the characteristic 3:1 isotopic pattern for chlorine.

-

m/z 194/196 ([M - NO₂]⁺): Loss of a nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds.

-

m/z 171/173 ([M - CF₃]⁺): Loss of the trifluoromethyl radical (•CF₃).

-

m/z 166/168 ([M - NO₂ - CO]⁺): Subsequent loss of carbon monoxide (CO) from the [M - NO₂]⁺ fragment.

-

m/z 147/149 ([C₆H₃ClFN]⁺•): A fragment resulting from the loss of the nitro and trifluoromethyl groups.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the determination of the molecular weight of this compound using GC-MS, adapted from established methods for similar analytes.[6]

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of approximately 10-50 µg/mL in the same solvent.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

Conclusion

The molecular weight of this compound is a cornerstone of its chemical identity. A theoretical calculation based on its molecular formula (C₇H₄ClF₃N₂O₂) yields a value of 240.57 g/mol . Experimental verification, best achieved through GC-MS, not only confirms this value but also provides rich structural information through isotopic patterns and fragmentation analysis. The methodologies and predictive insights provided in this guide offer a robust framework for the accurate and confident determination of this crucial parameter, supporting the rigorous demands of chemical research and drug development.

References

4-Chloro-2-nitro-5-(trifluoromethyl)aniline physical properties

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Introduction

This compound, identified by CAS Number 167415-22-7, is a highly functionalized aromatic amine. Its structure is characterized by the presence of four distinct and influential substituents on the benzene ring: a chloro group, a nitro group, a trifluoromethyl group, and an aniline moiety. This unique combination makes it a valuable and reactive intermediate in the synthesis of complex target molecules, particularly within the pharmaceutical and agrochemical industries. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, while the chloro and nitro groups provide reactive sites for further chemical transformations.

This guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who may handle or consider this molecule for synthetic applications. Given the scarcity of publicly available experimental data for this specific isomer, this document also incorporates data from structurally related compounds to offer a scientifically grounded and practical perspective on its expected characteristics, handling, and application potential.

Chemical Identity

Precise identification is the cornerstone of all chemical research and development. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 167415-22-7 | [1][2] |

| Molecular Formula | C₇H₄ClF₃N₂O₂ | [3] |

| Molecular Weight | 240.57 g/mol | [3] |

| IUPAC Name | 4-Chloro-2-nitro-5-(trifluoromethyl)benzenamine | N/A |

| Common Synonyms | This compound | [1][2] |

Physicochemical Properties

Experimental data for the target molecule is limited. Therefore, this section presents the available information and supplements it with data from closely related isomers to build a predictive profile. This comparative approach is crucial for designing experiments and anticipating material behavior.

| Property | Value for this compound | Comparative Data from Isomers/Related Compounds |

| Appearance | Not experimentally reported. Likely a yellow or orange solid, based on related structures. | 4-Chloro-2-nitroaniline is an orange crystalline powder.[4] |

| Melting Point | Not experimentally reported. | 4-Chloro-2-nitroaniline: 116.5 °C.[4] 2-Nitro-4-trifluoromethyl-aniline: 106 - 107 °C.[5] |

| Boiling Point | Not experimentally reported. | 4-Chloro-2-(trifluoromethyl)aniline: 213.2 °C at 760 mmHg.[6] |

| Density | Not experimentally reported. | 4-Chloro-2-(trifluoromethyl)aniline: 1.4 g/cm³.[6] 4-Chloro-3-nitrobenzotrifluoride: 1.542 g/cm³.[7] |

| Solubility | Not experimentally reported. Expected to have low solubility in water and good solubility in common organic solvents like acetone, ethyl acetate, and dichloromethane. | 4-Chloro-2-nitroaniline is insoluble in water but very soluble in ethanol and ether.[4] Soybean oil is miscible with ether and chloroform.[8][9][10] |

The physical properties of substituted nitroanilines are heavily influenced by the nature and position of their substituents. The presence of the polar nitro and amine groups suggests strong intermolecular interactions, making a solid state at room temperature highly probable. The trifluoromethyl and chloro groups increase the molecular weight and would contribute to a relatively high melting and boiling point compared to simpler anilines.

Spectroscopic Profile and Characterization (Predictive Analysis)

-

¹H NMR (Proton NMR): The spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-8.5 ppm).

-

One proton will be positioned between the nitro and trifluoromethyl groups.

-

The other proton will be situated between the chloro and amine groups.

-

Due to the lack of adjacent protons, both signals are expected to appear as singlets.

-

A broad singlet corresponding to the two amine (-NH₂) protons is also anticipated, with a chemical shift that can vary depending on the solvent and concentration.

-

-

¹³C NMR (Carbon NMR): The spectrum should display seven unique carbon signals.

-

Six signals will be in the aromatic region (~110-150 ppm), corresponding to the carbons of the benzene ring.

-

The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

The chemical shifts will be significantly influenced by the electron-withdrawing effects of the nitro, chloro, and trifluoromethyl groups and the electron-donating effect of the amine group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands.

-

N-H Stretching: A pair of bands around 3300-3500 cm⁻¹ for the primary amine.

-

N-O Stretching (Nitro Group): Two strong bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).

-

C-F Stretching (CF₃ Group): Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

-

C-Cl Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 240. The isotopic pattern for the molecular ion would be a key diagnostic feature, showing a characteristic (M+2) peak approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

A Plausible Synthetic Pathway

Compounds like this compound are typically synthesized through multi-step sequences involving functionalization of a substituted benzene ring. A logical and field-proven approach would be the electrophilic nitration of a suitable precursor. The directing effects of the existing substituents are key to achieving the desired regiochemistry. The diagram below illustrates a plausible synthetic route.

Caption: A plausible synthetic route via electrophilic nitration.

In this proposed workflow, the starting material, 4-chloro-3-(trifluoromethyl)aniline, is subjected to standard nitrating conditions using a mixture of nitric acid and sulfuric acid. The activating, ortho-para directing amine group would strongly favor the addition of the nitro group at the ortho position (C2), which is sterically unhindered, leading to the desired product. This type of transformation is a fundamental and well-established reaction in industrial and academic chemistry.[11]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous nitroanilines and halogenated aromatics provide a robust basis for safe handling protocols.[12][13][14]

-

Hazard Classification:

-

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[16]

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[17]

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.[17]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a certified particulate respirator is recommended.[12]

-

-

First Aid Measures:

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention.[12]

-

-

Storage Conditions:

Applications in Research and Drug Development

The true value of an intermediate like this compound lies in the strategic combination of its functional groups, which serve as versatile handles for building molecular complexity.

-

Pharmaceutical Synthesis: This compound is a classic building block for creating libraries of potential drug candidates.[18] The aniline group can be readily diazotized and converted into a wide array of other functional groups. It can also participate in amide bond formation or serve as a nucleophile in substitution reactions. The nitro group can be reduced to a second amine, opening up possibilities for synthesizing heterocyclic structures like benzimidazoles, which are common scaffolds in medicinal chemistry.

-

Agrochemical Development: Similar to pharmaceuticals, the synthesis of modern herbicides and pesticides often relies on fluorinated and chlorinated aromatic intermediates. These groups can enhance the efficacy and environmental persistence of the final active ingredient.

-

Material Science: Functionalized nitroanilines can be used as precursors for dyes, pigments, and other specialty organic materials.

Conclusion

This compound is a specialized chemical intermediate with significant potential for advanced synthetic applications. While a complete experimental dataset for its physical properties is not yet in the public domain, a comprehensive profile can be constructed through careful analysis of its structure and comparison with related molecules. Its identity is well-defined, and its reactivity can be reliably predicted. By adhering to rigorous safety protocols based on the known hazards of this chemical class, researchers can effectively and safely utilize this versatile building block to advance projects in drug discovery, agrochemical science, and materials research.

References

- 1. scbt.com [scbt.com]

- 2. This compound, CasNo.167415-22-7 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 3. CAS 35375-74-7 | 5-Chloro-2-nitro-4-(trifluoromethyl)aniline - Synblock [synblock.com]

- 4. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 6. 4-Chloro-2-(trifluoromethyl)aniline | CAS#:445-03-4 | Chemsrc [chemsrc.com]

- 7. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Soybean oil CAS#: 8001-22-7 [m.chemicalbook.com]

- 9. Soybean oil | 8001-22-7 [chemicalbook.com]

- 10. SOYBEAN OIL | CAS#:8001-22-7 | Chemsrc [chemsrc.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. 4-氯-2-(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. angenechemical.com [angenechemical.com]

- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 18. nbinno.com [nbinno.com]

4-Chloro-2-nitro-5-(trifluoromethyl)aniline safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on the safe handling, storage, and emergency management of this compound (CAS No. 167415-22-7). As a crucial intermediate in various synthetic pathways, a thorough understanding of its safety profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to provide field-proven insights and contextual explanations for established safety protocols.

Section 1: Chemical Identity and Properties

A foundational aspect of laboratory safety begins with the precise identification and understanding of a substance's physical and chemical properties. These characteristics directly influence handling, storage, and emergency response decisions.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 167415-22-7 | [1][2][3] |

| Molecular Formula | C₇H₄ClF₃N₂O₂ | [3][4][5] |

| Molecular Weight | 240.57 g/mol | [4] |

| Appearance | Light yellow to yellow powder or crystals | |

| Purity | Typically ≥95% | |

| Storage Temperature | Refrigerator (2-8°C recommended) | [6] |

| InChI Key | HLEWKRQSGSZHGO-UHFFFAOYSA-N | |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as hazardous under the Globally Harmonized System (GHS). The "Warning" signal word indicates a moderate hazard level, necessitating diligent adherence to safety protocols. Understanding the specific nature of these hazards is critical for implementing appropriate controls.

Table 2: GHS Hazard Classifications and Practical Implications

| Hazard Statement | GHS Classification | Practical Implication for the Researcher |

|---|---|---|

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion can lead to systemic toxicity. Strict prohibition of eating, drinking, or smoking in the lab is critical. Accidental ingestion requires immediate medical attention. |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Direct contact can cause redness, itching, or inflammation. This underscores the necessity of wearing appropriate chemical-resistant gloves and a lab coat. |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. Chemical splash goggles or a face shield are mandatory. |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing or shortness of breath. All handling of the solid must be performed in a certified chemical fume hood.[7] |

Section 3: Proactive Risk Management: A Workflow for Safe Experimentation

A proactive approach to safety is a hallmark of a well-managed laboratory. Before any experiment, a thorough risk assessment should be conducted. This process involves identifying potential hazards, evaluating the likelihood and severity of exposure, and implementing robust control measures.

Caption: Hazard Assessment and Mitigation Workflow.

Section 4: Safe Handling, Storage, and Engineering Controls

Translating hazard awareness into practice requires specific, actionable protocols for every stage of the chemical's lifecycle in the laboratory.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood.

-

Rationale: A fume hood is essential to mitigate the respiratory irritation hazard (H335) by capturing dust and preventing it from entering the researcher's breathing zone.[8][9] All weighing and transfers of the solid material must be conducted within the sash of the hood.

Personal Protective Equipment (PPE): Essential Individual Protection

While engineering controls minimize ambient exposure, PPE is crucial for preventing direct contact.

-

Eye and Face Protection: Chemical splash goggles conforming to EN166 or NIOSH standards are mandatory.[9][10] A face shield should be considered if there is a significant risk of splashing.

-

Skin Protection:

-

Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8][9]

Standard Handling Protocol

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is on and functioning correctly.

-

Weighing: Perform all weighing operations on a balance placed inside the fume hood to contain any dust generated.

-

Transfer: Use a spatula to carefully transfer the solid. Avoid actions that could create airborne dust.

-

Post-Handling: Tightly seal the container immediately after use.

-

Decontamination: Wipe down the spatula and work surface with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of contaminated wipes as hazardous waste.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8][10]

Storage Requirements

Proper storage is vital for maintaining chemical stability and preventing accidental release or exposure.

-

Location: Store the container in a cool, dry, and well-ventilated area, such as a designated refrigerator for chemicals.[8]

-

Security: The storage location should be locked to restrict access to authorized personnel only.[8][11][12]

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[8][11][12]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[7][10][12]

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or release. All personnel must be familiar with these procedures and the location of emergency equipment like safety showers, eyewash stations, and spill kits.

Caption: Emergency Response Decision Flowchart.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

-

Inhalation: If inhaled, immediately remove the person to fresh air and keep them in a position comfortable for breathing.[8][11][12][13] If the person feels unwell or has difficulty breathing, seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[13] If skin irritation develops or persists, get medical advice.[8]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes.[11][12] Remove contact lenses if present and easy to do so. Continue rinsing.[8] Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[7][13] Rinse the mouth thoroughly with water.[11][12] Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately for treatment advice.[11]

Accidental Release (Spill) Procedures

-

Minor Spill (Contained in a fume hood):

-

Major Spill (Outside of containment):

Fire-Fighting Measures

While the compound itself is not highly flammable, it can burn.

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[9]

-

Specific Hazards: Combustion will produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride gas.[9][14]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[9][10]

Section 6: Disposal Considerations

Chemical waste disposal is a highly regulated process that must not be overlooked.

-

Classification: this compound and any materials contaminated with it (e.g., gloves, wipes, empty containers) must be treated as hazardous waste.

-

Procedure: Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[8][11][12] Do not dispose of via sanitary sewer systems.

Section 7: Conclusion

This compound is a valuable chemical intermediate with a manageable but significant hazard profile. A safety-first mindset, rooted in a deep understanding of its specific risks, is non-negotiable. By consistently applying the principles of risk assessment, utilizing proper engineering controls and PPE, and being prepared for emergencies, researchers can handle this compound with a high degree of safety and confidence.

Section 8: References

-

Chemsrc. 4-Chloro-2-(trifluoromethyl)aniline | CAS#:445-03-4. (URL: --INVALID-LINK--)

-

ScienceLab.com. Material Safety Data Sheet - 4-chloro aniline 98%. (URL: --INVALID-LINK--)

-

Apollo Scientific. 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline Safety Data Sheet. (URL: --INVALID-LINK--)

-

NOAA. 4-CHLORO-2-NITROANILINE - CAMEO Chemicals. (URL: --INVALID-LINK--)

-

Fisher Scientific. 4 - SAFETY DATA SHEET (5-chloro-2-nitro-Benzenamine). (URL: --INVALID-LINK--)

-

Fisher Scientific. 2 - SAFETY DATA SHEET (4-chloro-2-nitro-Benzenamine). (URL: --INVALID-LINK--)

-

Sigma-Aldrich. This compound. (URL: --INVALID-LINK--)

-

Synquest Labs. 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride Safety Data Sheet. (URL: --INVALID-LINK--)

-

CDH Fine Chemical. 4-Chloro-2-Nitroaniline CAS No 89-63-4 MATERIAL SAFETY DATA SHEET. (URL: --INVALID-LINK--)

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-5-(trifluoromethyl)aniline. (URL: --INVALID-LINK--)

-

Sigma-Aldrich. 4-Chloro-2-(trifluoromethyl)aniline 97%. (URL: --INVALID-LINK--)

-

ChemicalBook. 4-AMINO-2-CHLORO-5-NITROBENZOTRIFLUORIDE - Safety Data Sheet. (URL: --INVALID-LINK--)

-

U.S. Department of Transportation. Emergency Response Guidebook. (URL: --INVALID-LINK--)

-

PubChem. 4-Chloro-2-nitroaniline. (URL: --INVALID-LINK--)

-

LookChem. This compound CAS NO.167415-22-7. (URL: --INVALID-LINK--)

-

Capot Chemical. MSDS of 4-Fluoro-2-methoxy-5-nitro-aniline. (URL: --INVALID-LINK--)

-

Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-2-(trifluoromethyl)aniline. (URL: --INVALID-LINK--)

-

Pipeline and Hazardous Materials Safety Administration. EMERGENCY RESPONSE GUIDEBOOK. (URL: --INVALID-LINK--)

-

Chemspace. This compound. (URL: --INVALID-LINK--)

-

Santa Cruz Biotechnology. This compound | CAS 167415-22-7. (URL: --INVALID-LINK--)

-

Santa Cruz Biotechnology. This compound | CAS 167415-22-7. (URL: --INVALID-LINK--)

-

Pipeline and Hazardous Materials Safety Administration. 2020 EMERGENCY RESPONSE GUIDEBOOK. (URL: --INVALID-LINK--)

-

ABI Chem. This compound;167415-22-7. (URL: --INVALID-LINK--)

-

Santa Cruz Biotechnology. This compound | CAS 167415-22-7. (URL: --INVALID-LINK--)

-

U.S. Environmental Protection Agency. Emergency Response to Hazardous Material Incidents: Environmental Response Training Program. (URL: --INVALID-LINK--)

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound, CasNo.167415-22-7 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 3. This compound - C7H4ClF3N2O2 | CSSB00000038403 [chem-space.com]

- 4. scbt.com [scbt.com]

- 5. This compound;167415-22-7 [abichem.com]

- 6. 4-クロロ-2-(トリフルオロメチル)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. capotchem.com [capotchem.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: The Strategic Importance of a Niche Building Block

An In-Depth Technical Guide to 4-Chloro-2-nitro-5-(trifluoromethyl)aniline for Advanced Research Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. It covers critical aspects from sourcing and qualification to handling, safety, and analytical quality control. The methodologies described are grounded in established laboratory practices to ensure scientific integrity and reproducibility.

This compound (CAS No: 35375-74-7) is a highly functionalized aromatic amine. Its unique substitution pattern—featuring a chloro group, a nitro group, and a trifluoromethyl group—makes it a valuable and versatile intermediate in synthetic chemistry. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the aniline moiety, making it a key component in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical sectors. For instance, it serves as a reagent in the preparation of fused imidazole biocides[1]. The strategic placement of these functional groups allows for selective transformations, providing a scaffold for building pharmacologically active compounds and other high-value materials.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. These properties dictate storage conditions, solvent selection, and appropriate analytical techniques.

| Property | Value | Source |

| CAS Number | 35375-74-7 | [2][3] |

| Molecular Formula | C₇H₄ClF₃N₂O₂ | [4] |

| Molecular Weight | 256.57 g/mol | [4] |

| Appearance | Yellow to orange crystalline solid (typical) | [5] |

| Purity | Typically ≥95-98% | [6] |

| Solubility | Soluble in most organic solvents (e.g., THF, DCM, Ether); insoluble in water. | [7][8] |

| Storage Temperature | 2-8°C, under inert atmosphere | [9] |

Section 2: Supplier Qualification - A Foundation for Reproducible Science

The quality of starting materials is paramount in drug discovery and development. Impurities, even in small amounts, can lead to unwanted side reactions, lower yields, and introduce confounding variables in biological assays. A robust supplier qualification process is therefore not a preliminary step but a core component of experimental design.

Workflow for Supplier Qualification

The following workflow outlines a systematic approach to vetting and qualifying a supplier for this compound. This process ensures that the material meets the stringent quality requirements for downstream applications.

Caption: A systematic workflow for qualifying chemical suppliers.

Potential Supplier Overview

Several chemical suppliers list this compound or its isomers. Researchers should initiate the qualification process with companies that can provide comprehensive analytical data.

| Supplier | Noted Purity / Details | Country |

| Hunan Chemfish Pharmaceutical Co., Ltd | Purity: 95%+, Impurity: <0.5% | China |

| Zhengzhou Alfa Chemical Co., Ltd | Offers the compound for use as a reagent in preparing fused imidazole biocides. | China |

| ChemicalBook | Lists multiple suppliers including Capot Chemical and Hefei TNJ Chemical. | Global Directory |

| Sigma-Aldrich (Merck) | Offers various related aniline compounds and is a benchmark for quality documentation. | Global |

| Santa Cruz Biotechnology, Inc. | Lists the compound for research use. | Global |

Section 3: Safety, Handling, and Storage Protocols

Substituted anilines, particularly those with nitro groups, require careful handling. The following protocols are derived from standard safety data sheets and best laboratory practices.[5][10][11][12][13]

Protocol 1: Safe Handling and Personal Protective Equipment (PPE)

Causality: The combination of a trifluoromethyl group and a nitroaromatic system necessitates stringent controls to prevent inhalation, ingestion, and skin contact. These compounds can be toxic and cause organ damage through prolonged exposure.[10]

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat. Ensure gloves are checked for integrity before each use.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or generating dust, use a full-face respirator with an appropriate filter cartridge (e.g., ABEK type).

-

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before leaving the work area. Remove contaminated clothing immediately.[12][14]

Protocol 2: Storage and Stability

Causality: Improper storage can lead to degradation, compromising sample integrity. Anilines can be sensitive to light, air (oxidation), and moisture.

-

Container: Store in the original, tightly sealed container.

-

Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen to prevent oxidation.

-

Temperature: Store in a cool, dry, and well-ventilated place, ideally refrigerated at 2-8°C.[9]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5]

Section 4: Quality Control - An Analytical Workflow

In-house quality control is a self-validating system that verifies the identity and purity of the procured material, ensuring it is fit for its intended purpose. Gas Chromatography (GC) is a suitable technique for assessing the purity of volatile and semi-volatile compounds like this aniline derivative.

Workflow for GC Purity Analysis

This diagram illustrates the logical flow for determining the purity of a received chemical sample using Gas Chromatography.

References

- 1. China 4-AMINO-2-CHLORO-5-NITROBENZOTRIFLUORIDE CAS:35375-74-7 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 2. 4-AMINO-2-CHLORO-5-NITROBENZOTRIFLUORIDE | 35375-74-7 [chemicalbook.com]

- 3. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. 914637-23-3 | 5-chloro-2-nitro-4-(trifluoromethoxy)aniline - Alachem Co., Ltd. [alachem.co.jp]

- 5. fishersci.com [fishersci.com]

- 6. This compound, CasNo.167415-22-7 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 7. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tuodaindus.com [tuodaindus.com]

- 9. 4-氯-2-(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. abdurrahmanince.net [abdurrahmanince.net]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Abstract

Introduction

4-Chloro-2-nitro-5-(trifluoromethyl)aniline is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, featuring a trifluoromethyl group, a nitro group, and a chlorine atom on the aniline scaffold, imparts unique electronic and chemical properties that are of interest in medicinal chemistry and materials science.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of molecular structure and integrity. This guide serves as a practical resource for scientists undertaking the spectroscopic analysis of this compound, offering a blend of theoretical understanding and actionable experimental protocols.

Molecular Structure and Properties:

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₄ClF₃N₂O₂[2]

-

Molecular Weight: 240.57 g/mol [3]

-

Appearance: Light yellow to yellow powder or crystals[4]

-

Melting Point: 123-125 °C[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds, providing a molecular fingerprint.

Predicted Infrared Spectrum

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its various functional groups. The analysis of a positional isomer, 4-nitro-3-(trifluoromethyl)aniline, provides a valuable reference for these predictions.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3400-3500 | N-H stretching (asymmetric and symmetric) | Medium |

| 1620-1640 | N-H bending (scissoring) | Medium |

| 1520-1560 | NO₂ asymmetric stretching | Strong |

| 1340-1380 | NO₂ symmetric stretching | Strong |

| 1200-1300 | C-N stretching | Medium-Strong |

| 1100-1200 | C-F stretching (CF₃) | Strong, Broad |

| 800-900 | C-H out-of-plane bending | Medium |

| 700-800 | C-Cl stretching | Medium |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The choice of sampling technique is critical for obtaining a high-quality FTIR spectrum. For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a robust choice.

Objective: To obtain a high-resolution transmission FTIR spectrum of the solid sample.

Materials:

-

This compound

-

FTIR grade Potassium Bromide (KBr), oven-dried

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

In a dry agate mortar, grind 1-2 mg of the sample with approximately 200 mg of KBr.

-

The grinding should be thorough to ensure a homogenous mixture and reduce particle size, minimizing light scattering.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture to the pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background subtraction to obtain the final absorbance spectrum.

-

Label the significant peaks corresponding to the functional groups.

-

Causality of Experimental Choices:

-

KBr as a Matrix: KBr is transparent in the mid-infrared region, ensuring that the observed absorption bands are solely from the analyte.

-

Grinding: Reducing the particle size below the wavelength of the incident IR radiation is crucial to minimize scattering and obtain sharp, well-defined peaks.

Visualization of the Experimental Workflow

Caption: Workflow for FTIR analysis using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide detailed structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | H-6 |

| ~7.0 | Singlet | 1H | H-3 |

| ~5.5-6.5 | Broad Singlet | 2H | NH₂ |

Rationale for Predictions:

-

The proton at position 6 (H-6) is ortho to the strongly electron-withdrawing nitro group and will be significantly deshielded, appearing at a high chemical shift.

-

The proton at position 3 (H-3) is ortho to the amino group and will be at a lower chemical shift.

-

The amine protons will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-NH₂ |

| ~140 | C-NO₂ |

| ~130 | C-Cl |

| ~125 (quartet) | CF₃ |

| ~122 | C-CF₃ |

| ~118 | C-3 |

| ~115 | C-6 |

Rationale for Predictions:

-

Carbons attached to electronegative atoms (N, O, Cl) will be deshielded.

-

The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will show a single signal for the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -70 | Singlet | CF₃ |

Rationale for Predictions:

-

The chemical shift of the CF₃ group is dependent on the electronic environment of the aromatic ring.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Materials:

-

This compound (approx. 10-20 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire the ¹⁹F spectrum. This is typically a fast experiment due to the 100% natural abundance of ¹⁹F.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Reference the spectra (e.g., TMS for ¹H and ¹³C).

-

Integrate the ¹H signals and pick the peaks for all spectra.

-

Causality of Experimental Choices:

-

Deuterated Solvent: The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte signals and to provide a lock signal for the spectrometer.

-

Proton Decoupling in ¹³C NMR: Decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Visualization of NMR Data Acquisition Workflow

Caption: General workflow for NMR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

The choice of ionization technique will significantly impact the appearance of the mass spectrum.

-

Electron Ionization (EI): This is a "hard" ionization technique that is likely to cause extensive fragmentation. The molecular ion peak (M⁺) may be weak or absent.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are "soft" ionization techniques that will likely produce a prominent protonated molecule peak ([M+H]⁺) or a molecular ion with less fragmentation.

Predicted Key Ions:

| m/z | Ion | Ionization Mode |

| 240/242 | [M]⁺ | EI, CI |

| 241/243 | [M+H]⁺ | ESI, CI |

| 194/196 | [M-NO₂]⁺ | EI |

| 166/168 | [M-NO₂-CO]⁺ | EI |

Rationale for Predictions:

-

The presence of chlorine will result in isotopic peaks for chlorine-containing fragments, with an approximate ratio of 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

-

Loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecular ion and obtain a fragmentation pattern.

Materials:

-

This compound

-

HPLC-grade solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 µg/mL) in the chosen solvent.

-

-

Infusion and Ionization:

-

Infuse the sample solution directly into the mass spectrometer's ion source (e.g., ESI).

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum in both positive and negative ion modes to identify the precursor ion.

-

Perform tandem mass spectrometry (MS/MS) on the precursor ion to induce fragmentation and acquire a product ion spectrum.

-

-

Data Analysis:

-

Determine the accurate mass of the precursor ion and calculate the elemental composition.

-

Propose fragmentation pathways based on the observed product ions.

-

Causality of Experimental Choices:

-

HRMS: High-resolution mass spectrometry allows for the determination of the elemental composition of ions, providing a high degree of confidence in the identification.

-

ESI: Electrospray ionization is a soft ionization technique well-suited for polar molecules, minimizing in-source fragmentation and preserving the molecular ion.

Visualization of MS/MS Logic

Caption: Logical flow of a tandem mass spectrometry (MS/MS) experiment.

Conclusion

This technical guide has provided a comprehensive framework for the spectroscopic characterization of this compound. While experimental data is not currently widespread, the detailed protocols and predicted spectral data herein offer a robust starting point for researchers. The application of FTIR, multinuclear NMR, and HRMS, as outlined, will enable unambiguous structure confirmation and purity assessment, which are critical for the advancement of research and development involving this compound. The principles and methodologies described are grounded in established scientific practice to ensure reliability and reproducibility.

References

- 1. rsc.org [rsc.org]

- 2. 2-Iodo-4-nitro-5-(trifluoromethyl)aniline | 852569-37-0 | Benchchem [benchchem.com]

- 3. Synthesis routes of 4-Chloro-2-(trifluoromethyl)aniline [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Chloro-2-nitro-5-(trifluoromethyl)aniline structural analogues

An In-Depth Technical Guide to the Structural Analogues of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a highly functionalized aromatic scaffold, and the rationale, synthesis, and application of its structural analogues. Designed for researchers and professionals in drug development, this document synthesizes established chemical principles with practical, field-proven insights to facilitate the discovery of novel therapeutic and agrochemical agents.

The Core Scaffold: Understanding this compound

This compound (CAS No. 167415-22-7) is a substituted aniline that serves as a valuable starting block in synthetic chemistry.[1][2][3][4] Its utility is derived from the specific arrangement and interplay of its three key functional groups on the benzene ring:

-

Trifluoromethyl (-CF₃) Group: This group is a cornerstone of modern medicinal chemistry. Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability.[5] The presence of the -CF₃ group is a common strategy to improve the pharmacokinetic profile of drug candidates.[6]

-

Nitro (-NO₂) Group: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, influencing its reactivity in subsequent synthetic steps. Critically, it is a versatile precursor to an amino group (-NH₂) via reduction, which opens up a vast landscape of possible chemical modifications.

-

Chloro (-Cl) Group: As a halogen, the chloro group also acts as an electron-withdrawing group and can serve as a leaving group in nucleophilic aromatic substitution reactions. Its presence contributes to the overall electronic properties and lipophilicity of the molecule. Chloro-containing compounds represent a significant portion of FDA-approved drugs.[7]

-

Aniline (-NH₂) Moiety: The primary amine is a key functional handle. It can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to form a wide variety of heterocyclic structures, which are prevalent in pharmacologically active compounds.

The strategic combination of these groups makes this aniline an exemplary starting material for creating diverse chemical libraries for high-throughput screening.

Physicochemical Properties of the Core Scaffold

| Property | Value |

| CAS Number | 167415-22-7[1][2] |

| Molecular Formula | C₇H₄ClF₃N₂O₂[1][8] |

| Molecular Weight | 240.57 g/mol [4][8] |

| Appearance | Light yellow to yellow powder or crystals[4] |

| Purity | Typically ≥95%[4] |

The Imperative for Analogue Development: A Strategy-Driven Approach

The synthesis of structural analogues is not a random exercise but a deliberate strategy guided by the principles of Structure-Activity Relationship (SAR). The goal is to systematically modify the core scaffold to optimize for:

-

Enhanced Potency: Increasing the desired biological activity (e.g., lowering the minimum inhibitory concentration against a bacterial strain).

-

Improved Selectivity: Minimizing off-target effects by tailoring the molecule to interact specifically with the intended biological target.

-

Favorable Pharmacokinetics (ADME): Modulating absorption, distribution, metabolism, and excretion properties to ensure the compound is stable, bioavailable, and has an appropriate half-life.

-

Reduced Toxicity: Eliminating or reducing adverse effects.

The this compound scaffold offers multiple points for modification, allowing for a systematic exploration of the chemical space.

Caption: Logical workflow for generating structural analogues from the core scaffold.

Synthetic Pathways and Key Transformations

The synthesis of analogues typically begins with the core scaffold or a closely related precursor, followed by strategic modifications. A crucial and common first step is the reduction of the nitro group.

Nitro Group Reduction: The Gateway to Diversity

The reduction of the aromatic nitro group to a primary amine is one ofthe most fundamental transformations in this context. This new amine, distinct from the original aniline group, becomes a powerful handle for further diversification.

Causality Behind Experimental Choice: Catalytic hydrogenation is often the method of choice for this reduction.

-

Catalyst: Raney Nickel is frequently employed due to its high activity and cost-effectiveness.[9] Palladium on carbon (Pd/C) is another excellent alternative, often providing cleaner reactions and high yields under hydrogen atmosphere.[10]

-

Solvent: Ethanol or methanol are common solvents as they readily dissolve the aniline substrate and are compatible with the hydrogenation process.

-

Conditions: The reaction is typically run at slightly elevated temperatures and pressures (e.g., 30-35°C and 1 MPa of H₂) to ensure a reasonable reaction rate without promoting side reactions.[9]

This transformation yields a diamine intermediate, which is highly reactive and can be used to construct a wide array of derivatives, particularly heterocyclic systems.

Construction of Heterocyclic Analogues: The Pyrazole Example

Trifluoromethyl-substituted pyrazole derivatives have shown significant promise as potent antimicrobial agents.[11][12] The synthesis often involves a reductive amination between a pyrazole aldehyde and a trifluoromethyl-aniline. This approach leverages the newly formed amine from the nitro reduction.

Caption: Experimental workflow for the synthesis of a pyrazole analogue.

Detailed Experimental Protocols

The following protocols are representative methodologies grounded in established literature. They are designed to be self-validating through integrated purification and characterization steps.

Protocol 1: Synthesis of a 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Analogue

This protocol is adapted from methodologies reported for synthesizing potent antibacterial pyrazole derivatives.[12] It describes the final reductive amination step.

Objective: To synthesize a novel aniline derivative by coupling a pyrazole aldehyde with a suitable trifluoromethyl-aniline.

Materials:

-

Pyrazole aldehyde intermediate (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde)

-

Substituted aniline (e.g., 4-isopropylaniline)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the pyrazole aldehyde (1.0 eq) in dichloroethane (DCE), add the substituted aniline (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. Expert Insight: The formation of the imine is the rate-limiting step prior to reduction. Allowing this to proceed first ensures efficient conversion.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Trustworthiness Check: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations, minimizing the risk of reducing the aldehyde directly.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure target compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Biological Evaluation - Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a synthesized analogue that inhibits the visible growth of a target bacterium.

Materials:

-

Synthesized analogue stock solution (e.g., in DMSO)

-

Bacterial strains (e.g., MRSA, E. faecalis)[11]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Control antibiotic (e.g., Vancomycin)

Step-by-Step Methodology:

-

Preparation: Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Serial Dilution: Add 50 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

-

Inoculation: Prepare a bacterial suspension in CAMHB and dilute it to a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well.

-

Controls: Include a positive control (bacteria, no compound) and a negative control (broth only) on each plate. A control with a known antibiotic should also be run in parallel.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Applications in Drug Discovery and Agrochemicals

Analogues derived from trifluoromethyl-anilines have demonstrated significant biological activity, particularly as antibacterial agents.

Antibacterial Activity

Research has shown that pyrazole anilines substituted with trifluoromethyl groups are potent growth inhibitors of various Gram-positive bacteria, including drug-resistant strains like MRSA and Vancomycin-Resistant Enterococci (VRE).[11][12]

Structure-Activity Relationship Insights:

-

Lipophilicity: The presence of lipophilic substituents on the aniline ring tends to increase antibacterial activity. For instance, an isopropyl substituent often shows greater potency than a simple phenyl group.[12]

-

Halogen Substitution: Chloro and bromo derivatives on the aniline moiety often exhibit improved activity, with MIC values as low as 3.12 µg/mL against several strains.[11]

-

Protic Substituents: The introduction of protic groups, such as carboxylic acids, typically eliminates or drastically reduces antibacterial activity, highlighting the importance of overall molecular charge and hydrogen bonding potential.[12]

Summary of Antibacterial Potency

| Analogue Substituent (on Aniline Moiety) | Target Organism | Reported MIC (µg/mL) | Reference |

| 4-Isopropylphenyl | S. aureus | 1 - 2 | [12] |

| 4-Chlorophenyl | MRSA | 3.12 | [11] |

| 4-Bromophenyl | MRSA | 3.12 | [11] |

| 3,4-Difluorophenyl | MRSA | 6.25 | [11] |

| 4-Carboxyphenyl | S. aureus | >128 (Inactive) | [12] |

The versatility of this chemical class also extends to agrochemicals, where trifluoromethyl-anilines are key intermediates in the synthesis of effective herbicides and pesticides.[5][6]

Conclusion and Future Outlook

The this compound scaffold is more than just a chemical intermediate; it is a launchpad for innovation in medicinal and agricultural science. The strategic combination of a trifluoromethyl group, a reducible nitro moiety, and a reactive aniline function provides a robust platform for generating diverse libraries of structural analogues. The demonstrated success of these analogues, particularly as potent antibacterial agents against drug-resistant pathogens, underscores the value of this approach.

Future research should focus on expanding the diversity of heterocyclic systems built upon this core, exploring different biological targets beyond bacterial inhibition, and employing computational modeling to predict more potent and selective analogues, thereby accelerating the journey from chemical synthesis to life-saving applications.

References

- 1. This compound - C7H4ClF3N2O2 | CSSB00000038403 [chem-space.com]

- 2. This compound, CasNo.167415-22-7 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 167415-22-7 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]